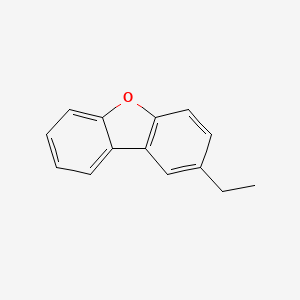
2-Ethyldibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyldibenzofuran is an organic compound with the molecular formula C14H12O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethyldibenzofuran can be synthesized through the hydrogenation of 2-acetyldibenzofuran in the presence of a hydrogenation catalyst such as Raney nickel or copper chromite. Solvents like ethanol or methanol are commonly used in this process .
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrogenation processes using similar catalysts and solvents as mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyldibenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Hydrogenation using catalysts like Raney nickel or copper chromite.
Substitution: Electrophilic substitution reactions can occur at the benzene ring of the benzofuran structure.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction typically yields the corresponding alcohols.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives have shown significant biological activities, including anti-tumor, antibacterial, and antiviral properties.
Medicine: Some benzofuran derivatives are being explored as potential therapeutic agents for diseases such as cancer and viral infections.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethyldibenzofuran and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives may inhibit specific enzymes or interact with cellular receptors, leading to their biological effects. The exact mechanism can vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
2-Ethyldibenzofuran can be compared with other benzofuran derivatives to highlight its uniqueness :
2-Methylbenzofuran: Similar in structure but with a methyl group instead of an ethyl group.
2-Phenylbenzofuran: Contains a phenyl group, leading to different chemical properties and applications.
2-Nitrobenzofuran: Known for its strong biological activities, including antimicrobial and antiparasitic properties.
Propriétés
Numéro CAS |
53386-99-5 |
|---|---|
Formule moléculaire |
C14H12O |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
2-ethyldibenzofuran |
InChI |
InChI=1S/C14H12O/c1-2-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-9H,2H2,1H3 |
Clé InChI |
DJTHVLRZQJQQLK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)OC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



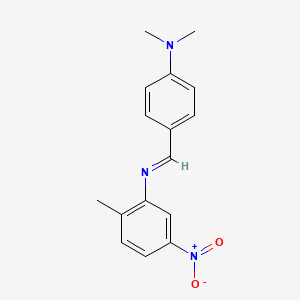
![Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B15075417.png)
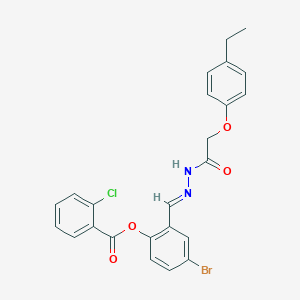
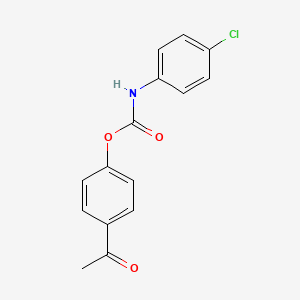
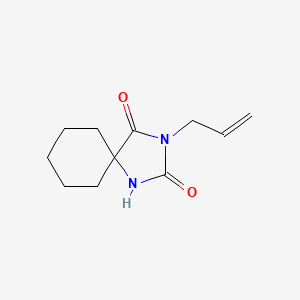
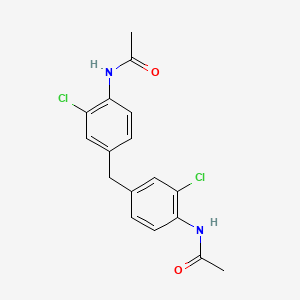
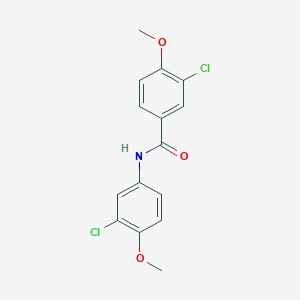
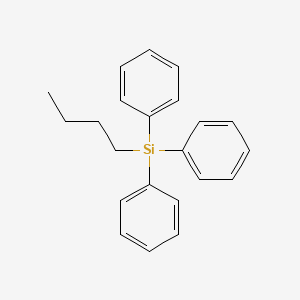
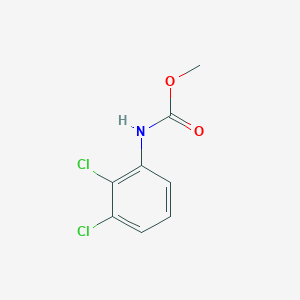
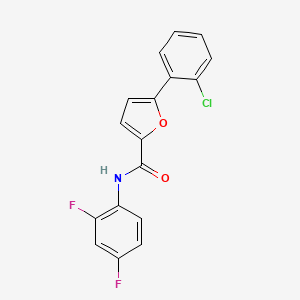
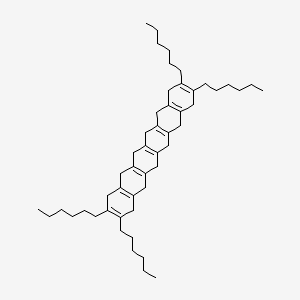
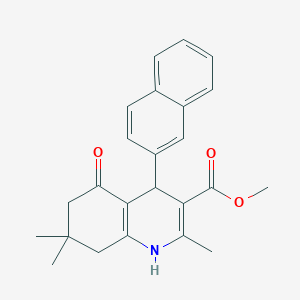
![1-[Tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl]ethanol](/img/structure/B15075481.png)
